(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol

Aurora-2 Kinase Inhibition Cancer

The target compound, (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol, belongs to the furo[3,2-c]pyrazole class, a privileged scaffold in kinase inhibitor discovery. Its core structure—characterized by a 5-methyl substituent, an N1-phenyl group, and a C3-(4-hydroxymethylphenyl) moiety—differentiates it from common 1-benzyl-3-aryl analogs.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 924657-84-1
Cat. No. B12898881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol
CAS924657-84-1
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)CO
InChIInChI=1S/C19H16N2O2/c1-13-11-17-19(23-13)18(15-9-7-14(12-22)8-10-15)20-21(17)16-5-3-2-4-6-16/h2-11,22H,12H2,1H3
InChIKeyOBZWHTWUSSZPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol (CAS 924657-84-1) – A Furo[3,2-c]pyrazole Scaffold for Kinase-Targeted Library Design


The target compound, (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol, belongs to the furo[3,2-c]pyrazole class, a privileged scaffold in kinase inhibitor discovery [1]. Its core structure—characterized by a 5-methyl substituent, an N1-phenyl group, and a C3-(4-hydroxymethylphenyl) moiety—differentiates it from common 1-benzyl-3-aryl analogs [2]. The primary alcohol handle provides a synthetic entry point for ester or ether prodrug strategies, while the rigid, planar core is conducive to ATP-binding site occupancy in kinases such as Aurora-2 and IGF-1R [3].

Furo[3,2-c]pyrazole scaffold for kinase-targeted library design
N1-phenyl / C3-benzyl alcohol geometry supports SAR studies
Primary alcohol handle for ester/ether prodrug strategies
Rigid planar core conducive to ATP-binding site occupancy

(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol: Why N1-Phenyl/C3-Benzyl Alcohol Geometry Precludes Simple Analog Swaps


Generic substitution within the furo[3,2-c]pyrazole class is unreliable because minor structural permutations profoundly alter kinase selectivity and cellular potency. The literature benchmark 'Compound 1' (1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole) exhibits HL-60 differentiation and apoptosis induction superior to YC-1, yet its N1-benzyl/C3-furyl geometry differs fundamentally from the target compound's N1-phenyl/C3-phenylmethanol arrangement [1]. The N1-phenyl group eliminates a rotatable bond and alters the vector of the aromatic ring relative to the hinge-binding core, while the C3-benzyl alcohol replaces a heteroaryl alcohol, impacting both logP and hydrogen-bonding capacity. Direct procurement of the exact CAS 924657-84-1 compound is therefore mandatory to preserve structure-activity relationships (SAR) established for kinase inhibition and to avoid introducing unpredictable off-target profiles observed even between close congeners [2].

N1-Benzyl analogs
N1-phenyl geometry eliminates a rotatable bond; N1-benzyl analogs may shift kinase selectivity and logP, limiting direct replacement.
Alcohol-lacking analogs
Compounds without the C3-hydroxymethyl handle prevent prodrug derivatization and bioconjugation, altering workflow fit.
Close congeners
Even minor structural permutations in furo[3,2-c]pyrazoles may introduce unpredictable off-target profiles; SAR may not transfer.

Quantitative Differentiation Evidence for (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol


Aurora-2 Kinase Inhibition: Target Compound vs. Structural Analog Comparison

In a qHTS assay for Aurora-2 kinase inhibition, the target compound demonstrated an IC50 ≤ 1 µM, classifying it as an active inhibitor. This potency is comparable to the benchmark 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole (Compound 1), which also exhibits sub-micromolar activity in kinase assays, though direct head-to-head data are not available [1]. The N1-phenyl substitution may reduce metabolic liability compared to the N1-benzyl analogue by eliminating a potential site for CYP450-mediated oxidation [2].

Aurora-2 Inhibition
Cross-study comparable
IC50 ≤ 1 µM
Supports Aurora-2 pathway inhibition study fit
qHTS format; head-to-head comparator data not available
Aurora-2 Kinase Inhibition Cancer

IGF-1R Kinase Engagement: Comparative Activity Profile

The compound was tested in an IGF-1R kinase inhibition assay and found to be active with an IC50 ≤ 1 µM [1]. While the 1-benzyl congener (Compound 1) has reported IGF-1R pathway modulation in cellular contexts, the target compound's direct enzymatic inhibition confirms retained potency despite the N1-phenyl substitution. No significant shift in potency is observed relative to the class average for furo[3,2-c]pyrazoles in this assay [2].

IGF-1R Engagement
Class-level inference
IC50 ≤ 1 µM
N1-phenyl modification retains multi-kinase assay profile
Within 2-fold of furo[3,2-c]pyrazole class median
IGF-1R Kinase Profiling Oncology

Physicochemical Differentiation: Predicted logP and Solubility vs. 1-Benzyl Analog

The target compound (C19H16N2O2, MW 304.34 g/mol) has a predicted logP of ~3.1, which is approximately 0.5 log units lower than the 1-benzyl analogue (1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole, predicted logP ~3.6) due to the replacement of the lipophilic benzyl group with a phenyl ring [1]. The reduced logP suggests improved aqueous solubility and a lower risk of CYP450-mediated metabolism at the N1 position [2]. The primary alcohol (pKa ~15) remains available for prodrug derivatization without altering the core scaffold.

Predicted logP
Class-level inference
Target: ~3.1
vs
1-Benzyl: ~3.6
Δ logP ≈ −0.5 may support improved solubility screening
In silico prediction; experimental validation needed
Drug-likeness logP Solubility

Functional Group Utility: The Hydroxymethyl Handle for Prodrug Design

The C3-(4-hydroxymethylphenyl) substituent provides a primary alcohol that is absent in many furo[3,2-c]pyrazole analogs, such as 1-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1H-furo[3,2-c]pyrazole (CAS 170632-39-0), which lacks any hydroxyl group . This alcohol allows for esterification to improve bioavailability or attachment of targeting moieties, a strategy successfully employed in YC-1 prodrugs [1]. The presence of this functional group directly enables Phase I metabolic stability studies and linker chemistry for PROTAC design.

Hydroxymethyl Handle
Head-to-head
Target: Present
vs
CAS 170632-39-0: Absent
Enables prodrug and bioconjugation chemistry workflows
Binary structural comparison
Prodrug Synthetic Handle Esterification

Structural Rigidity and Ligand Efficiency: N1-Phenyl vs. N1-Benzyl Comparison

The N1-phenyl substituent in the target compound reduces the number of rotatable bonds by one compared to the N1-benzyl series (e.g., 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole), potentially increasing ligand efficiency by lowering the entropic penalty upon binding [1]. Conformational restriction at the N1 position has been correlated with improved kinase selectivity profiles in related pyrazole scaffolds [2]. This rigidification may contribute to the compound's balanced activity across Aurora-2 and IGF-1R, though direct selectivity data (e.g., Kd ratios) are not publicly available.

Rotatable Bonds
Class-level inference
Target: 4
vs
1-Benzyl: 5
Lower entropic penalty may support ligand efficiency studies
Direct selectivity data not publicly available
Ligand Efficiency Conformational Restriction Kinase Selectivity

High-Value Application Scenarios for (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol


Aurora-2/IGF-1R Dual Kinase Inhibitor Screening Libraries

Based on confirmed sub-micromolar activity against both Aurora-2 and IGF-1R kinases [1], this compound is ideally suited as a cornerstone for building focused kinase inhibitor libraries. Its balanced dual activity and the presence of a derivatizable alcohol handle allow for rapid SAR exploration through parallel esterification or etherification, directly addressing the need for selective dual kinase probes in oncology research [2].

Prodrug Development for Hematological Malignancies

The primary alcohol group enables the synthesis of ester prodrugs to enhance oral bioavailability or enable targeted delivery. Given the precedent of furo[3,2-c]pyrazoles inducing differentiation and apoptosis in HL-60 leukemia cells [3], procuring CAS 924657-84-1 specifically as a prodrug precursor is a rational strategy for developing next-generation anti-leukemia agents.

Conformational Restriction Studies in Kinase Drug Design

The rigid N1-phenyl/C3-benzyl alcohol scaffold, with one fewer rotatable bond than its N1-benzyl counterparts, provides a valuable tool for investigating the impact of conformational restriction on kinase selectivity and ligand efficiency [4]. Procurement of this exact compound, rather than a flexible analog, is critical for meaningful structure-based design and thermodynamic profiling studies [2].

PROTAC Linker Attachment via Hydroxymethyl Handle

The hydroxymethyl group at the C3-phenyl ring serves as a convenient attachment point for PROTAC (Proteolysis Targeting Chimera) linker chemistry. This functionality, absent in analogs like CAS 170632-39-0, allows direct conjugation to E3 ligase ligands without altering the kinase-binding core, enabling the design of bivalent degraders targeting Aurora-2 or IGF-1R for degradation rather than inhibition .

Application
Selection Property
Validation Focus
Dual kinase inhibitor screening libraries
Kinase panel profiling context
Aurora-2 / IGF-1R pathway-response review
Prodrug development research
Alcohol handle for ester derivatization
HL-60 cell-model endpoint context
Conformational restriction studies
Rigid N1-phenyl scaffold
Ligand efficiency and selectivity endpoint review
PROTAC linker attachment
C3-hydroxymethyl conjugation point
Target engagement and degradation endpoint review
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